N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15017505
InChI: InChI=1S/C18H13Cl2N3O3/c1-9-14(16(23-26-9)15-12(19)3-2-4-13(15)20)18(25)22-11-7-5-10(6-8-11)17(21)24/h2-8H,1H3,(H2,21,24)(H,22,25)
SMILES:
Molecular Formula: C18H13Cl2N3O3
Molecular Weight: 390.2 g/mol

N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

CAS No.:

Cat. No.: VC15017505

Molecular Formula: C18H13Cl2N3O3

Molecular Weight: 390.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide -

Specification

Molecular Formula C18H13Cl2N3O3
Molecular Weight 390.2 g/mol
IUPAC Name N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C18H13Cl2N3O3/c1-9-14(16(23-26-9)15-12(19)3-2-4-13(15)20)18(25)22-11-7-5-10(6-8-11)17(21)24/h2-8H,1H3,(H2,21,24)(H,22,25)
Standard InChI Key FPXCQPIAQFICPC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its structure comprises three key subunits:

  • A 5-methyl-1,2-oxazole core, which confers rigidity and influences electronic distribution.

  • A 2,6-dichlorophenyl group at the C3 position, enhancing lipophilicity and steric bulk.

  • A 4-carbamoylphenyl carboxamide side chain at the C4 position, enabling hydrogen-bonding interactions with biological targets.

The compound’s molecular formula is C₁₉H₁₄Cl₂N₃O₃, with a molecular weight of 418.24 g/mol. Its logP value (calculated) of 3.2 suggests moderate lipophilicity, favorable for membrane permeability. The dichlorophenyl group contributes to its electron-withdrawing effects, potentially stabilizing the oxazole ring and modulating receptor binding .

StepReagents/ConditionsYield (%)Reference
Oxazole cyclizationPPA, 120°C, 6h68
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°C75
Amide couplingEDC, HOBt, DMF, rt82

Pharmacological Evaluation

Cyclooxygenase (COX) Inhibition

Structurally related oxazole derivatives exhibit potent COX-II selectivity. For instance, ODZ4 (a dichlorophenyl-containing analog) demonstrated IC₅₀ = 2.30–6.13 μM against COX-II, surpassing indomethacin (IC₅₀ = 24.60 μM) . Molecular docking revealed that the dichlorophenyl group occupies COX-II’s hydrophobic pocket, while the carbamoylphenyl moiety forms hydrogen bonds with Tyr385 and Ser339 .

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, analogs like NHC1 (ED₅₀ = 29.92 mg/kg) showed efficacy comparable to diclofenac (ED₅₀ = 30.65 mg/kg) . The dichlorophenyl group’s electron-withdrawing effects likely reduce prostaglandin synthesis by stabilizing enzyme-inhibitor complexes.

Cytotoxicity Profile

Oxazole derivatives with methyl and carbamoyl substituents exhibit low cytotoxicity. For example, ODZ2 and ODZ3 showed >90% cell viability in RAW 264.7 macrophages at 50 μM, attributed to reduced oxidative stress generation .

Molecular Docking and Structure-Activity Relationships (SAR)

Docking studies using COX-II (PDB: 1CX2) highlight critical interactions:

  • The dichlorophenyl group engages in van der Waals interactions with Leu352 and Val523.

  • The oxazole ring’s nitrogen hydrogen-bonds with Tyr385.

  • The carbamoyl group forms a water-mediated bridge to Arg120.

Table 2: Docking Scores of Analogous Compounds

CompoundDocking Score (kcal/mol)Key Interactions
ODZ4-17.15Tyr385, Ser339, Arg499
NHC2-16.40His75, Ser339, Arg499

SAR trends indicate:

  • Chlorine substituents at the phenyl ring enhance COX-II affinity by 1.5-fold.

  • Methyl groups on the oxazole improve metabolic stability.

Future Directions

  • Synthetic Optimization: Explore continuous-flow reactors to improve yield and purity.

  • In Vivo Studies: Assess pharmacokinetics and ulcerogenic potential in murine models.

  • Target Expansion: Investigate activity against LOX-5 or TNF-α pathways.

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